Cholesteryl Linoleate

Lipid oxidation Atherosclerosis LDL modification

Cholesteryl linoleate (CAS 604-33-1) is a cholesteryl ester formed by the esterification of cholesterol with linoleic acid (18:2, n-6). It is the predominant cholesteryl ester species in human low-density lipoprotein (LDL) and a major component of atherosclerotic lesions.

Molecular Formula C45H76O2
Molecular Weight 649.1 g/mol
CAS No. 604-33-1
Cat. No. B163430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl Linoleate
CAS604-33-1
Synonymscholesteryl linoleate
cholesteryl linoleate, (E,E)-isomer
cholesteryl linoleate, (E,Z)-isomer
cholesteryl linoleate, (Z,E)-isomer
cholesteryl linolelaidate
cholesteryl trans-9-trans-12-octadecadienoate
CLOH
Molecular FormulaC45H76O2
Molecular Weight649.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyNAACPBBQTFFYQB-LJAITQKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cholesteryl Linoleate (CAS 604-33-1): A Core Cholesteryl Ester Standard for Lipid Oxidation and Atherosclerosis Research


Cholesteryl linoleate (CAS 604-33-1) is a cholesteryl ester formed by the esterification of cholesterol with linoleic acid (18:2, n-6). It is the predominant cholesteryl ester species in human low-density lipoprotein (LDL) and a major component of atherosclerotic lesions . As a polyunsaturated lipid, it exhibits distinct oxidative behavior and metabolic handling compared to its more saturated or monounsaturated analogs, making it an essential reference compound for studies on lipoprotein oxidation, foam cell formation, and lipid metabolism.

Why Cholesteryl Linoleate (CAS 604-33-1) Cannot Be Replaced by Other Cholesteryl Esters in Oxidation and Metabolic Studies


Cholesteryl esters are not functionally interchangeable. The acyl chain composition dictates susceptibility to oxidation, enzymatic hydrolysis, and biological fate. Cholesteryl linoleate, with two double bonds, oxidizes at a rate over 200-fold higher than monounsaturated cholesteryl oleate under radical-mediated conditions and exhibits distinct patterns of primary and secondary oxidation product formation . Furthermore, cellular oxidation of cholesteryl linoleate generates specific oxysterol products not observed with cholesteryl oleate . Substituting cholesteryl linoleate with a saturated or monounsaturated analog in experiments addressing LDL oxidation, atherosclerosis, or lipoprotein metabolism would fundamentally alter the observed outcomes and invalidate comparisons to physiological or pathological states.

Quantitative Evidence Guide: Differentiating Cholesteryl Linoleate (CAS 604-33-1) from Close Analogs in Oxidation, Polymerization, and Cell-Based Assays


Cholesteryl Linoleate Exhibits a 226-Fold Higher Relative Oxidation Rate Than Cholesteryl Oleate Under Radical-Mediated Conditions

In a comprehensive analysis of relative oxidation rates derived from rate constants in solution (kH) and plasma concentrations of cholesteryl esters, cholesteryl linoleate (18:2) shows a relative oxidation rate of 113, whereas cholesteryl oleate (18:1) shows a rate of 0.5 and cholesteryl arachidonate (20:4) shows 47 . This 226-fold difference between linoleate and oleate underscores the vastly greater susceptibility of the diunsaturated ester to radical-initiated oxidation, a critical factor in modeling LDL oxidation and atherogenesis.

Lipid oxidation Atherosclerosis LDL modification

Cholesteryl Linoleate Polymerizes to a Greater Extent Than Oleate or Stearate During Thermal Oxidation

When neat steryl esters are heated at 100°C for 3 days, cholesteryl linoleate yields 809 mg/g of oligomers, compared to 569 mg/g for cholesteryl oleate and only 79 mg/g for cholesteryl stearate . At an elevated temperature of 140°C for 1 day, the oligomer content is 679 mg/g for linoleate, 552 mg/g for oleate, and 428 mg/g for stearate . The increased unsaturation of linoleate accelerates radical-mediated polymerization, leading to the formation of high-molecular-weight species (up to hexamers) that alter physical properties.

Thermal stability Lipid polymerization Food chemistry

Cholesteryl Linoleate Accumulates Lower Levels of Primary Hydroperoxides Than Oleate or Stearate Due to Faster Decomposition

During autoxidation at 100°C, the maximum content of primary hydroperoxides (measured as total peroxide value equivalents) is 40 mg/g for cholesteryl linoleate, significantly lower than 78 mg/g for cholesteryl oleate and 64 mg/g for cholesteryl stearate . This counterintuitive result arises because the hydroperoxides of the more unsaturated linoleate ester decompose more rapidly into secondary oxidation products, including oligomers and sterol oxides.

Lipid peroxidation Hydroperoxide formation Autoxidation kinetics

Only Cholesteryl Linoleate—Not Oleate—Generates Detectable Levels of 7β-Hydroxycholesterol (CD) in Human Monocyte-Macrophage Cultures

When human monocyte-macrophages were incubated with cholesteryl linoleate/bovine serum albumin (CL/BSA) artificial lipoproteins, significant amounts of cholest-5-en-3β,7β-diol (CD, a 7β-hydroxycholesterol) were produced. In contrast, incubations with cholesteryl oleate/BSA or cholesterol/BSA yielded negligible CD . The production of CD from CL/BSA was inhibited by radical scavengers such as BHT, probucol, and α-tocopherol, confirming a free radical-mediated oxidation mechanism.

Cell-mediated oxidation Oxysterol formation Atherosclerosis model

Cholesteryl Linoleate Is the Predominant Cholesteryl Ester in Human Plasma LDL and Atherosclerotic Lesions, with a Concentration ~3.4-Fold Higher Than Cholesteryl Oleate in Plasma

In human plasma from control populations, the concentration of cholesteryl linoleate is approximately 1,820 nmol/mL, compared to 533 nmol/mL for cholesteryl oleate and 237 nmol/mL for cholesteryl arachidonate . This 3.4-fold higher abundance relative to cholesteryl oleate underscores the biological relevance of linoleate as the primary substrate for oxidation and enzymatic modification in the circulation.

Plasma lipidomics LDL composition Atherosclerosis biomarker

Vendor-Specified Purity and Solubility of Cholesteryl Linoleate Meet Analytical Standard Requirements for Lipidomics and Cell-Based Assays

Commercially available cholesteryl linoleate (CAS 604-33-1) is supplied with minimum purity of 95% (AKSci) or 98% (MedChemExpress) . Solubility in DMSO is reported as 100 mg/mL (154 mM) by Selleck and 50 mg/mL (77 mM) by MedChemExpress . These specifications meet or exceed the requirements for use as an analytical standard in HPLC, GC, and mass spectrometry-based lipidomics workflows, as well as for preparing stock solutions for cell culture experiments.

Analytical standard Lipidomics Procurement specification

Cholesteryl Linoleate (CAS 604-33-1): Primary Application Scenarios Based on Differential Evidence


Modeling LDL Oxidation and Antioxidant Screening in Atherosclerosis Research

Given its ~226-fold higher relative oxidation rate compared to cholesteryl oleate and its predominance in LDL , cholesteryl linoleate is the physiologically relevant substrate for in vitro LDL oxidation assays. Researchers can use the compound to prepare synthetic LDL particles or enrich native LDL to study the kinetics of lipid peroxidation, evaluate the efficacy of antioxidants (e.g., α-tocopherol, probucol), and investigate the formation of specific oxidation products such as 7β-hydroxycholesterol in macrophage cultures . Substituting with cholesteryl oleate would grossly underestimate oxidation rates and fail to produce the same oxysterol profile.

Lipidomics and Metabolomics Internal Standard for Cholesteryl Ester Quantification

With a documented plasma concentration of 1,820 nmol/mL and a purity of ≥95% , cholesteryl linoleate serves as an essential analytical standard for calibrating HPLC, GC-MS, or LC-MS/MS methods aimed at quantifying cholesteryl ester species in biological samples. Its use ensures accurate identification and quantification of the most abundant cholesteryl ester in human LDL, enabling reliable lipidomic profiling in clinical studies of cardiovascular disease, metabolic syndrome, and related disorders.

Thermal Stability and Polymerization Studies in Lipid-Based Formulations

For applications involving heat-processed lipid matrices (e.g., functional foods fortified with sterol esters, lipid nanoparticle formulations), the markedly higher oligomer formation of cholesteryl linoleate (809 mg/g after 3 days at 100°C) compared to cholesteryl stearate (79 mg/g) must be accounted for . Researchers developing such formulations should use cholesteryl linoleate as a model compound to assess the impact of polyunsaturation on thermal degradation pathways, to design appropriate antioxidant packages, and to predict changes in rheological properties during processing and storage.

Investigating Cellular Cholesterol Trafficking and Foam Cell Formation

The specific generation of 7β-hydroxycholesterol from cholesteryl linoleate, but not from cholesteryl oleate, in human monocyte-macrophages makes this ester uniquely suited for studies on oxysterol-mediated cellular responses. Researchers can use cholesteryl linoleate-loaded artificial lipoproteins to induce foam cell formation and examine downstream signaling pathways, cholesterol efflux mechanisms, and the potential cytotoxicity of lipid oxidation products in an in vitro model of early atherogenesis.

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